3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group and a pyrazine-2-ylsulfanyl substituent. The tert-butyl ester group enhances steric protection of the amine, a common strategy in medicinal chemistry to improve stability during synthesis .
Properties
Molecular Formula |
C13H19N3O2S |
|---|---|
Molecular Weight |
281.38 g/mol |
IUPAC Name |
tert-butyl 3-pyrazin-2-ylsulfanylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O2S/c1-13(2,3)18-12(17)16-7-4-10(9-16)19-11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3 |
InChI Key |
HQRSFLCZMNXEJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically follows these key steps:
- Starting Material Selection : Using commercially available or easily synthesized N-Boc-protected pyrrolidine derivatives or pyrrolidinones.
- Introduction of Sulfanyl Group : Nucleophilic substitution or coupling reactions to install the pyrazin-2-ylsulfanyl moiety.
- Protection of Carboxylic Acid : Formation of the tert-butyl ester via reaction with di-tert-butyl dicarbonate or tert-butanol under acidic or catalytic conditions.
- Purification and Characterization : Isolation of the product by crystallization or chromatography and confirmation by NMR, HPLC, and mass spectrometry.
Specific Preparation Routes from Literature
Protection of Pyrrolidine Carboxylic Acid as tert-Butyl Ester
- A common approach to protect the carboxylic acid on pyrrolidine is by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in an organic solvent like methylene chloride.
- For example, in a related system, 3,3-dimethoxy-azetidine was treated with triethylamine and di-tert-butyl dicarbonate at 10–40 °C for 3–4 hours, yielding the tert-butyl ester in 91% yield after workup and drying.
Introduction of Sulfanyl Group (Pyrazin-2-ylsulfanyl)
- The pyrazin-2-ylsulfanyl group can be introduced via nucleophilic substitution using pyrazine-2-thiol or its derivatives as nucleophiles reacting with a suitable electrophilic precursor on the pyrrolidine ring.
- While explicit procedures for this exact substitution on pyrrolidine are scarce, analogous methods in heterocyclic synthesis suggest the use of thiol coupling reactions under mild basic conditions to form the C–S bond.
Use of N-Boc-Protected Pyrrolidine Intermediates
- N-Boc protection is a standard method to protect the amine during synthesis. For example, N-Boc-4-oxo-L-proline derivatives have been reacted with nucleophiles under controlled temperature conditions (−10 to 0 °C) to yield tert-butyl ester intermediates with high purity (99.6% by HPLC) and good yields (~85.7%).
- The use of N-Boc protection facilitates selective functionalization at the 3-position of pyrrolidine without affecting the nitrogen.
Representative Reaction Conditions and Yields
Analytical and Research Findings
- Purity and Characterization : High-performance liquid chromatography (HPLC) is commonly employed to assess purity, with values exceeding 99% for related tert-butyl ester intermediates.
- NMR Spectroscopy : Proton NMR (¹H-NMR) spectra typically show signals corresponding to tert-butyl groups (~1.4–1.5 ppm, singlet, 9H), pyrrolidine ring protons (multiplets between 2.0–4.5 ppm), and aromatic pyrazine protons (7.5–9.0 ppm).
- Mass Spectrometry : Confirms molecular weight consistent with the formula including the pyrazinylsulfanyl substituent and tert-butyl ester.
- Crystallization : Crystallization from solvents like heptane or ethyl acetate is used to isolate the pure compound in solid form.
Comparative Notes on Related Compounds
- Similar synthetic approaches are reported for related compounds such as tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-carbonyl)pyrrolidine-1-carboxylate , which shares the pyrrolidine core and tert-butyl ester protection but differs in the heterocyclic substituent.
- These analogs demonstrate the versatility of the Boc protection and sulfanyl/heterocyclic substitution chemistry in preparing diverse bioactive molecules.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | N-Boc-protected pyrrolidine derivatives |
| Sulfanyl source | Pyrazine-2-thiol or derivatives |
| Protection reagent | Di-tert-butyl dicarbonate (Boc2O) |
| Base for protection | Triethylamine |
| Solvent | Methylene chloride (CH2Cl2), DMF, or DMSO |
| Temperature | 10–40 °C for Boc protection; RT to 60 °C for sulfanyl coupling |
| Reaction time | 3–4 hours for Boc protection; variable for coupling |
| Purification methods | Extraction, washing, drying, crystallization |
| Typical yields | ~85–91% for Boc protection; variable for coupling |
Chemical Reactions Analysis
3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ester group, yielding the free carboxylic acid.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections and inflammatory diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds with biological activity.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The pyrazine ring can also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and analogs:
Key Observations:
Substituent Effects: Direct pyrazin-2-ylsulfanyl (target compound) vs. pyrazin-2-ylsulfanylmethyl (): The methylene spacer in the latter may reduce steric hindrance and alter binding interactions. Tosyloxymethyl (): This group is a classic leaving group, making the compound a precursor for nucleophilic substitution reactions .
Physicochemical Properties
- Solubility: The pyrazine-containing compounds (target and ) are likely less water-soluble due to aromaticity, whereas the 2-aminoethylsulfanyl analog () may exhibit improved solubility from its amine group .
- Stability : The tert-butyl carbamate group in all compounds provides hydrolytic stability under basic conditions but is cleavable under acidic conditions (e.g., trifluoroacetic acid) .
Biological Activity
3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound notable for its complex structure, which includes a pyrazine ring, a pyrrolidine ring, and a tert-butyl ester group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in drug development.
Molecular Structure and Properties
The molecular formula of 3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is with a molar mass of approximately 295.40 g/mol. The presence of the tert-butyl ester enhances the compound's stability and influences its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C14H21N3O2S |
| Molar Mass | 295.40 g/mol |
| Structural Features | Pyrazine and pyrrolidine rings linked by sulfanyl group |
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It is believed to interact with specific enzyme active sites, thereby blocking substrate access and inhibiting enzymatic activity. This mechanism positions it as a candidate for therapeutic applications targeting diseases where enzyme inhibition is beneficial, such as metabolic disorders and certain viral infections.
Enzyme Inhibition
Research indicates that 3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibits significant binding affinity to various enzymes. Interaction studies have focused on its potential to inhibit enzymes associated with critical biological pathways. For instance, preliminary studies highlight its effectiveness against specific targets involved in metabolic pathways, suggesting a promising profile for further exploration in drug development .
Case Studies
- Inhibition of Viral Enzymes : In vitro studies demonstrated that this compound could inhibit viral enzymes crucial for the replication of certain pathogens. The structure-activity relationship (SAR) studies revealed that modifications to the pyrazine or pyrrolidine moieties could enhance inhibitory potency .
- Metabolic Disorder Applications : Another study explored the compound's potential in managing metabolic disorders by targeting enzymes involved in glucose metabolism. The findings indicated that the compound could effectively modulate enzyme activity, leading to altered metabolic profiles in treated cells.
Comparative Analysis with Related Compounds
To better understand the unique properties of 3-(Pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, it is useful to compare it with structurally related compounds.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(2-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | C14H21N3O2S | Different methyl substitution pattern on pyrazine |
| 3-(3-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester | C13H19N3O2S | Methyl ester instead of tert-butyl ester |
| 3-(3-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid ethyl ester | C14H21N3O2S | Ethyl group instead of tert-butyl group |
These comparisons illustrate how variations in substituents affect the biological activity and therapeutic potential of related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
